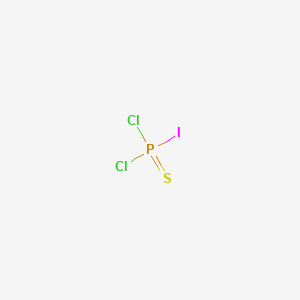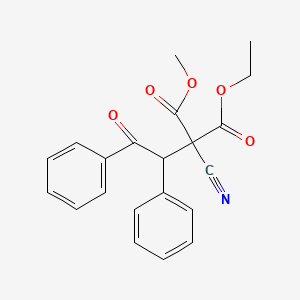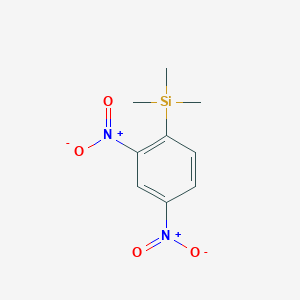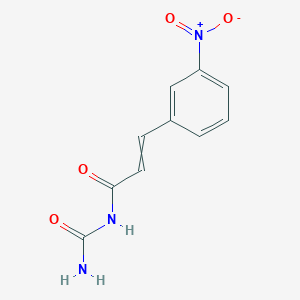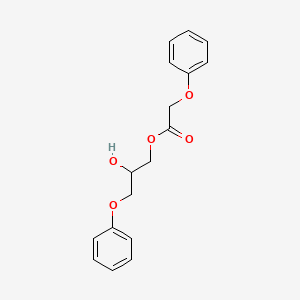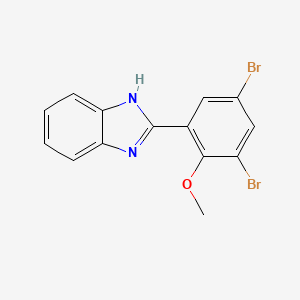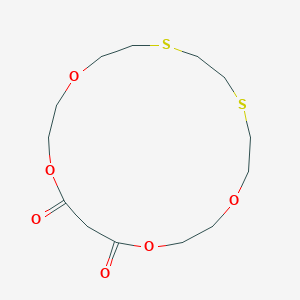
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is a complex organic compound characterized by its unique structure, which includes multiple oxygen and sulfur atoms within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione typically involves the cyclization of linear precursors containing the necessary oxygen and sulfur atoms. One common method includes the reaction of diethylene glycol with a sulfur-containing reagent under controlled conditions to form the desired cyclic structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in catalysis and material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione exerts its effects is primarily through its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s cyclic structure allows it to interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar coordination properties but containing nitrogen atoms instead of sulfur.
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane: A similar compound with a different ring size and sulfur positioning.
Uniqueness: 1,4,13,16-Tetraoxa-7,10-dithiacyclononadecane-17,19-dione is unique due to its specific arrangement of oxygen and sulfur atoms within the cyclic structure. This arrangement provides distinct coordination properties and reactivity compared to other similar compounds, making it valuable in specialized applications in catalysis and material science.
Properties
CAS No. |
62786-65-6 |
|---|---|
Molecular Formula |
C13H22O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1,4,13,16-tetraoxa-7,10-dithiacyclononadecane-17,19-dione |
InChI |
InChI=1S/C13H22O6S2/c14-12-11-13(15)19-4-2-17-6-8-21-10-9-20-7-5-16-1-3-18-12/h1-11H2 |
InChI Key |
VSIWVRLZJPGBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)CC(=O)OCCOCCSCCSCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



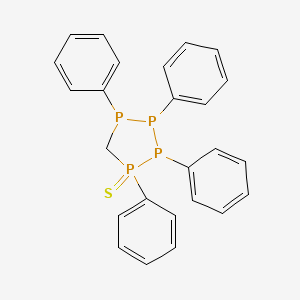
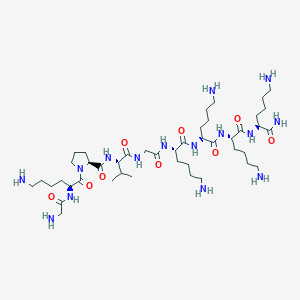

![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
